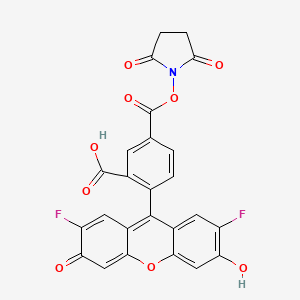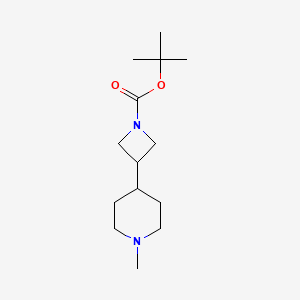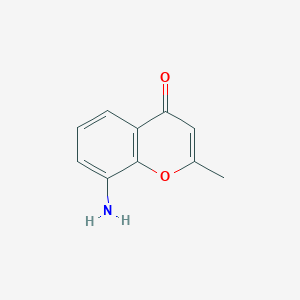
Difluorocarboxyfluorescein NHS Ester, 5-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the fluorescein structure. The synthesis typically involves the reaction of fluorescein with fluorinating agents under controlled conditions to produce difluorocarboxyfluorescein. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent to form the NHS ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 5-isomer, primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products
The major products formed from these reactions are labeled biomolecules, such as fluorescently labeled proteins, peptides, and nucleotides. These labeled biomolecules are used in various biochemical and analytical applications .
科学的研究の応用
Difluorocarboxyfluorescein NHS Ester, 5-isomer, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent labeling reagent for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用機序
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 5-isomer, involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the compound to label proteins, peptides, and other biomolecules with high specificity. The fluorescence properties of the compound enable the visualization and tracking of labeled biomolecules in various experimental settings .
類似化合物との比較
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 5-isomer.
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester: Structurally identical to this compound, and used for similar applications.
Uniqueness
This compound, stands out due to its greater photostability and lower pKa, making it more suitable for applications in the physiological pH range. Its ability to form stable amide bonds with primary amines also enhances its utility in labeling biomolecules with high specificity .
特性
分子式 |
C25H13F2NO9 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)11-2-1-10(5-12(11)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChIキー |
RPOLNGNGJOEMSR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)

